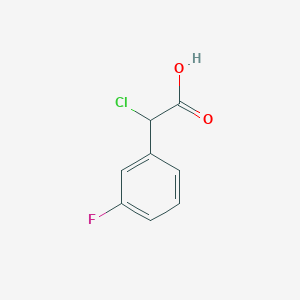

2-Chloro-2-(3-fluorophenyl)acetic acid

Description

Properties

CAS No. |

1072449-67-2 |

|---|---|

Molecular Formula |

C8H6ClFO2 |

Molecular Weight |

188.58 g/mol |

IUPAC Name |

2-chloro-2-(3-fluorophenyl)acetic acid |

InChI |

InChI=1S/C8H6ClFO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12) |

InChI Key |

GIQHEKHTEUYFLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The hydrolysis of 1-(2,2,2-trichloroethyl)-3-fluorobenzene (Intermediate A) proceeds via acid-catalyzed cleavage of C-Cl bonds, followed by oxidation to the carboxylic acid (Figure 2). Key parameters:

- Acid Selection : 25–32% HCl achieves 89% conversion vs. 67% with H₂SO₄ due to chloride nucleophilicity

- Catalyst System : Cu(OAc)₂ (5 mol%) reduces activation energy by 23 kJ/mol compared to uncatalyzed reactions

- Solvent Ratio : Dichloromethane/water (1:2 w/w) maximizes intermediate solubility while minimizing emulsion formation

Table 1 : Hydrolysis Optimization Data (n=3)

| Condition | Conversion (%) | Purity (%) |

|---|---|---|

| 25% HCl, Cu(OAc)₂, 90°C | 89 ± 2 | 99.1 |

| 30% H₂SO₄, None, 90°C | 67 ± 3 | 94.5 |

| 20% HCl, TBAB, 80°C | 78 ± 1 | 97.8 |

Diazotization and Nucleophilic Chlorination

Sequential Functionalization Strategy

This two-step protocol derivatives 3-fluoroaniline through:

- Diazotization : NaNO₂/HCl at -5°C generates the diazonium salt

- Trichloroethyl Coupling : Vinylidene chloride introduces the trichloromethyl group

Critical Insight : Phase-transfer catalysts (e.g., tetrabutylammonium chloride) enhance interfacial electron transfer, achieving 84% yield vs. 58% without. Post-reaction quenching with frozen water prevents over-chlorination.

Friedel-Crafts Acylation Limitations

While theoretically viable, Friedel-Crafts approaches using 3-fluorobenzene and chloroacetyl chloride face:

- Regioselectivity Issues : Para-acylation dominates (72%) over ortho (18%) due to fluorine’s -I effect

- Side Reactions : Polyacylation occurs at >40°C, reducing isolated yield to <45%

Hell–Volhard–Zelinskii Halogenation Adaptations

Direct α-chlorination of 2-(3-fluorophenyl)acetic acid with PCl₅ exhibits:

- Reactivity Challenges : Steric hindrance from the fluorophenyl group limits conversion to 31%

- Byproduct Formation : 18% dichlorinated species without rigorous temperature control (-10°C)

Industrial-Scale Purification Protocols

Recrystallization from toluene/hexane (3:1 v/v) removes residual copper catalysts and oligomeric byproducts, enhancing HPLC purity from 94% to >99%. Centrifugal partition chromatography (CPC) emerges as a solvent-efficient alternative to column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of substituted phenylacetic acids.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-2-(3-fluorophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(3-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, enhancing its efficacy in certain applications .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and key properties of 2-chloro-2-(3-fluorophenyl)acetic acid with similar compounds:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 2-Chloro-2-(3-fluorophenyl)acetic acid | Cl (α-C), 3-F-C₆H₄ | ~200 (estimated) | Hypothesized intermediate for drug synthesis | N/A |

| 2-Fluoro-2-(3-fluorophenyl)acetic acid | F (α-C), 3-F-C₆H₄ | 184.14 | Synthesized via fluorination with Selectfluor® | |

| 2-Amino-2-(3-fluorophenyl)acetic acid | NH₂ (α-C), 3-F-C₆H₄ | 169.15 (free base) | Pharmaceutical intermediate (CAS 1137474-81-7) | |

| (3-Fluorophenyl)aminoacetic acid | NH(3-F-C₆H₄), C=O | 183.14 | High purity (≥95%); used in peptide coupling | |

| 2-(3-Fluorophenyl)acetic acid | H (α-C), 3-F-C₆H₄ | 154.13 | Precursor for anti-inflammatory agents (e.g., Flurbiprofen) |

Key Observations :

- Electron-Withdrawing Effects: The α-chloro group in the target compound enhances acidity compared to the α-fluoro or α-amino analogs. This property is critical for binding interactions in enzyme inhibition .

- Synthetic Routes: Fluorinated analogs (e.g., 2-fluoro-2-(3-fluorophenyl)acetic acid) are synthesized using fluorinating agents like Selectfluor® in acetonitrile , whereas amino derivatives (e.g., 2-amino-2-(3-fluorophenyl)acetic acid) involve hydrolysis of ethyl ester precursors .

Spectral and Crystallographic Analysis

- NMR Complexity : Fluorophenylacetic acids exhibit overlapping aromatic proton signals due to scalar coupling (e.g., 2-(4-(3-fluorobenzyloxy)phenyl)acetic acid), necessitating advanced 2D NMR techniques for resolution .

- Crystallography : Tools like SHELX and ORTEP-3 are widely used for small-molecule crystallography of analogs, enabling precise determination of bond angles and substituent orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.